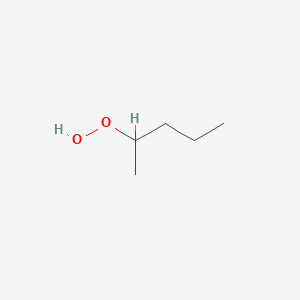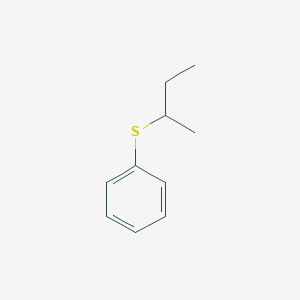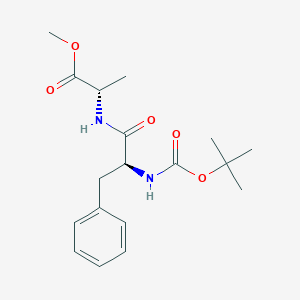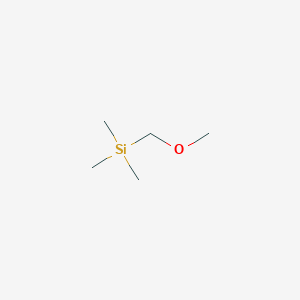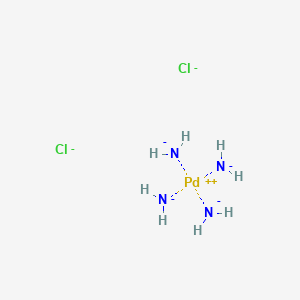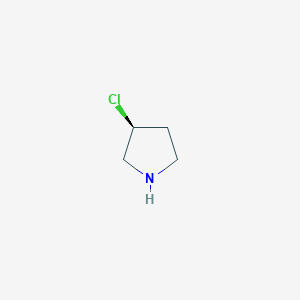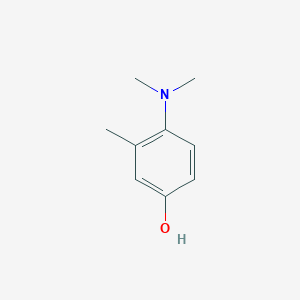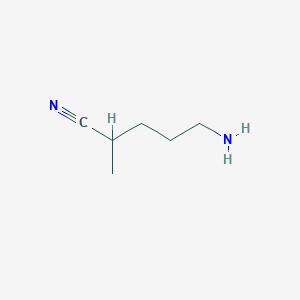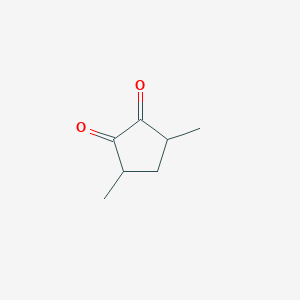
Ethyl 3-cyclopropylpyrazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 3-cyclopropylpyrazole-4-carboxylate (ECPC) is a synthetic compound that has been used in a variety of scientific and medical research applications. ECPC is a derivative of pyrazole, a five-member heterocyclic aromatic compound. It is a colorless, odorless, and relatively stable compound. ECPC has a variety of biochemical and physiological effects, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Ethyl 3-oxopyrazolidine-4-carboxylates are formed through reactions involving hydrazine hydrate and αβ-unsaturated diesters or β-anilino-diesters. This synthesis process, however, is limited due to the occurrence of other reactions like cleavage of the diesters (O'Callaghan, 1972).
- Cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amino compounds results in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These products undergo isomerisation depending on the solvent and the length of the fluoroalkyl substituent (Goryaeva et al., 2009).
Applications in Corrosion Inhibition
- Some bipyrazole derivatives, including ethyl 5,5'-dimethyl-1'H-1,3'-bipyrazole-4-carboxylate, have been synthesized and used as corrosion inhibitors for steel in acidic media. These compounds show increased inhibition efficiency and decreased corrosion rate with higher concentrations (Zarrok et al., 2012).
Antileukemic Activity
- Studies on ethyl pyrazole-4-carboxylate derivatives have shown that certain triazenopyrazoles in solution decompose by light and undergo transformations relevant to leukemia treatment. These compounds have shown to increase survival time in leukemia assays (Shealy & O'Dell, 1971).
Synthesis of Hybrid Molecules for Biological Activities
- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei have been synthesized starting from ethyl piperazine-1-carboxylate. These compounds exhibit antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Targeting Mitochondria in Colorectal Carcinoma
- A novel set of compounds linked to ethyl 1,3-diphenylpyrazole-4-carboxylates moiety have shown potential in targeting mitochondria in colorectal carcinoma. These compounds interfere with the intrinsic pathway of apoptosis at the mitochondrial level (Mohamed et al., 2020).
Wirkmechanismus
While the specific mechanism of action for Ethyl 3-Cyclopropylpyrazole-4-carboxylate is not mentioned in the search results, pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . They exhibit the capability to potentially inhibit the activity of certain enzymes .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of pyrazole derivatives, including Ethyl 3-Cyclopropylpyrazole-4-carboxylate, involve the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Eigenschaften
IUPAC Name |
ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJVGPZFAUPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


